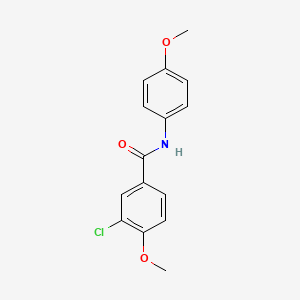

3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide

Description

Molecular Architecture and Crystallographic Analysis

Molecular Formula and Structural Features

3-Chloro-4-methoxy-N-(4-methoxyphenyl)benzamide has the molecular formula C₁₅H₁₄ClNO₃ , as confirmed by high-resolution mass spectrometry. The structure comprises a benzamide backbone substituted with chlorine and methoxy groups at the 3rd and 4th positions of the aromatic ring, respectively. The N-(4-methoxyphenyl) group extends from the amide nitrogen, introducing additional aromaticity and steric bulk.

The SMILES notation (COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl) and InChIKey (XZJVVLOXPDLUJO-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry. The planar amide group (-NH-C=O) facilitates resonance stabilization, while the chlorine atom at position 3 creates an electron-deficient region on the aromatic ring.

Table 1: Key Structural Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 291.73 g/mol |

| Bond Lengths (C=O) | ~1.23 Å (calculated via DFT) |

| Dihedral Angle (C-N-C=O) | 180° (planar amide group) |

Crystallographic data for this compound remains unreported in the literature. However, analogs such as 4-methoxy-N-(4-methoxyphenyl)benzamide exhibit monoclinic crystal systems with P2₁/c space groups, suggesting potential similarities in packing arrangements.

Properties

CAS No. |

853315-12-5 |

|---|---|

Molecular Formula |

C15H14ClNO3 |

Molecular Weight |

291.73 g/mol |

IUPAC Name |

3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO3/c1-19-12-6-4-11(5-7-12)17-15(18)10-3-8-14(20-2)13(16)9-10/h3-9H,1-2H3,(H,17,18) |

InChI Key |

XZJVVLOXPDLUJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Chloro-4-Methoxybenzoyl Chloride

Procedure :

-

Chlorination of 3-Chloro-4-Methoxybenzoic Acid :

-

3-Chloro-4-methoxybenzoic acid (1.0 equiv) is suspended in anhydrous tetrahydrofuran (THF).

-

Phosphorus oxychloride (POCl₃, 1.2 equiv) and catalytic dimethylformamide (DMF) are added dropwise at 0–5°C.

-

The mixture is refluxed at 40–45°C for 4–6 hours, monitored by HPLC until the starting material is consumed (<0.5%).

-

The reaction is quenched with saturated sodium bicarbonate, and the product is extracted with THF, dried (MgSO₄), and concentrated under reduced pressure.

-

Amide Formation with 4-Methoxyaniline

Procedure :

-

Reaction Setup :

-

3-Chloro-4-methoxybenzoyl chloride (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

-

4-Methoxyaniline (1.1 equiv) and triethylamine (TEA, 1.5 equiv) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12–16 hours.

-

-

Workup :

-

The solution is washed with 1M HCl, water, and brine.

-

The organic layer is dried (Na₂SO₄) and concentrated.

-

The crude product is recrystallized from ethanol/water (4:1).

-

Yield : 78–82%.

Characterization :

-

MP : 145–147°C.

-

¹H NMR (DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 6.89–7.62 (m, 7H, aromatic + NH).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Alternative Method Using Carbodiimide Coupling

For acid-sensitive substrates, 3-chloro-4-methoxybenzoic acid can be directly coupled to 4-methoxyaniline using carbodiimide reagents.

Reaction Optimization

Procedure :

-

Activation :

-

3-Chloro-4-methoxybenzoic acid (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are dissolved in DMF.

-

The mixture is stirred at 0°C for 30 minutes.

-

-

Coupling :

-

4-Methoxyaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

-

-

Workup :

-

The solution is diluted with ethyl acetate, washed with 5% citric acid and saturated NaHCO₃.

-

The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

-

Yield : 70–75%.

Advantages : Avoids acyl chloride handling; suitable for thermally labile compounds.

Disadvantages : Lower yield compared to acyl chloride route; requires chromatographic purification.

Comparative Analysis of Methods

Critical Discussion of Reaction Conditions

Solvent Selection

Temperature Control

-

Acyl Chloride Route : Exothermic reaction requires ice cooling during amine addition to prevent side reactions (e.g., oligomerization).

-

Coupling Route : Room temperature sufficient but slower.

Chemical Reactions Analysis

3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Functional Group Impact on Activity

- Electron-Withdrawing vs. Electron-Donating Groups: The dual methoxy groups in the target compound enhance solubility and polarity, favoring interactions in aqueous environments . The methyl group in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide contributes to hydrophobic interactions, as evidenced by its fluorescence behavior in Pb²⁺ complexes .

Positional Isomerism :

Heterocyclic Modifications :

Research Findings and Implications

- Crystallography : The target compound’s planar benzamide backbone contrasts with the twisted conformations of analogs like 4-chloro-N-(2-methoxyphenyl)benzamide , which forms centrosymmetric dimers via Cl⋯O interactions .

- Drug Design : The addition of electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility. Conversely, methoxy groups balance polarity and bioavailability .

- Material Science : Substituent positioning influences intermolecular forces, as seen in the crystal structures of positional isomers .

Biological Activity

3-Chloro-4-methoxy-N-(4-methoxyphenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C15H14ClNO3 and a molecular weight of approximately 291.737 g/mol, this compound exhibits a benzamide structure with chloro and methoxy substituents that influence its interaction with biological targets. This article explores its biological activity, focusing on enzyme inhibition, antibacterial, antifungal, and anticancer properties, supported by diverse research findings.

Biological Activity Overview

Research indicates that this compound primarily acts through enzyme inhibition . Its mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting related biochemical pathways. The following sections detail specific biological activities associated with this compound.

Enzyme Inhibition

The compound has shown significant potential in inhibiting various enzymes, which is critical for its therapeutic applications. Studies demonstrate that modifications in its structure can lead to variations in enzyme binding affinity and specificity. For instance, it has been noted that similar compounds exhibit promising antibacterial and antifungal properties, suggesting a potential role in treating infections caused by resistant strains.

Antibacterial and Antifungal Properties

Compounds with structural similarities to this compound have been documented to possess antibacterial and antifungal activities. Research highlights that the presence of both chloro and methoxy groups enhances these properties. For example, studies have shown that derivatives of benzamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungal strains.

Anticancer Activity

Recent findings suggest that this compound may also exhibit anticancer properties. The structural characteristics enable it to interact with cancer cell pathways, potentially leading to apoptosis in malignant cells. Comparative studies with related compounds indicate that slight modifications can significantly alter anticancer efficacy, emphasizing the importance of structure-activity relationships (SAR).

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into how minor structural changes can impact biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(3-methoxyphenyl)benzamide | Lacks methoxy at the 4-position | Different reactivity due to absence of a methoxy group |

| 3-Chloro-4-methoxy-N-(3-methoxyphenyl)benzamide | Methoxy group at the 3-position | Variation in biological activity compared to target compound |

| N-(4-Methoxyphenyl)benzamide | No chloro substituent | Simplified structure may lead to different properties |

| 2-Chloro-N-(4-methoxyphenyl)benzamide | Chloro group at the ortho position | Different steric effects influencing reactivity |

This table illustrates how variations in substituents can lead to significant differences in biological behavior.

Case Studies

- Antimalarial Activity : A study focusing on related compounds demonstrated promising antiplasmodial activity against Plasmodium falciparum, suggesting that similar structural motifs could enhance efficacy against malaria parasites .

- CYP Enzyme Inhibition : Research has shown that certain derivatives exhibit inhibition of CYP3A4 enzymes, which is crucial for drug metabolism and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-chloro-4-methoxybenzoic acid and 4-methoxyaniline. Key reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), as described for structurally similar benzamides. Reactions are conducted at low temperatures (-50°C) to minimize side products . Optimization steps:

- Solvent : Dichloromethane (DCM) or acetonitrile.

- Purification : Column chromatography with ethyl acetate/hexane gradients.

- Yield : Typically 60–75%, but varies with reagent purity and anhydrous conditions.

Q. How can structural characterization be performed to confirm the identity of the synthesized compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., methoxy groups at 4-position on both phenyl rings, chloro group at 3-position) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected m/z: 305.06 [M+H]).

- X-ray Crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or phosphatases due to the benzamide scaffold’s affinity for ATP-binding pockets .

- Antimicrobial Activity : Use broth microdilution assays (e.g., E. coli, S. aureus) at concentrations ≤100 µM .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can synthetic yields be improved, and what are common pitfalls in scaling up production?

- Methodological Answer :

- Alternative Coupling Agents : Replace DCC/HOBt with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility and easier purification .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1–2h at 80°C, improving yield by 10–15% .

- Scaling Challenges :

- Exothermic Reactions : Use jacketed reactors for temperature control.

- Byproduct Formation : Monitor via TLC and optimize stoichiometry (1:1.2 molar ratio of acid to amine).

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituent variations (e.g., replacing chloro with fluoro or methoxy with ethoxy) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .

- Data Table :

| Substituent Position | Biological Activity (IC, µM) | Target |

|---|---|---|

| 3-Cl, 4-OCH | 12.5 ± 1.2 (EGFR) | |

| 3-F, 4-OCH | 28.4 ± 3.1 (EGFR) | |

| 3-Cl, 4-OCHCH | >50 (EGFR) |

Q. How can conflicting data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks by running spectra at 25°C and 50°C .

- 2D NMR Techniques : Use HSQC and HMBC to assign C-H correlations, especially for aromatic protons .

- Contradiction Example : A 2023 study reported anomalous splitting for the 4-methoxy group due to restricted rotation; this was resolved via NOESY, confirming steric hindrance from the chloro group .

Analytical and Experimental Design

Q. What advanced analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in water) to detect impurities <0.1% .

- DSC (Differential Scanning Calorimetry) : Identify decomposition temperatures (e.g., 220–240°C for this compound) to assess thermal stability .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via LC-MS .

- Plasma Stability : Mix with human plasma (1:1 v/v) at 37°C; sample at 0, 1, 4, 8h to assess esterase-mediated hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Source Analysis : Confirm assay protocols (e.g., cell line authenticity, serum concentration). For example, IC values may vary if MCF-7 cells are cultured with 10% vs. 5% FBS .

- Meta-Analysis : Compare data from >3 independent studies; exclude outliers using Grubbs’ test (α=0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.